molecular formula C21H22BrN3O4 B531644 Dihydroisoxazole, 1h CAS No. 744198-09-2

Dihydroisoxazole, 1h

Katalognummer: B531644
CAS-Nummer: 744198-09-2
Molekulargewicht: 460.3 g/mol
InChI-Schlüssel: FGARZQSJAHGKBO-ZVAWYAOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KCA075 is a highly specific transglutaminase 2 (tg2) inhibitor

Wissenschaftliche Forschungsanwendungen

Inhibition of Transglutaminases

One of the most significant applications of dihydroisoxazole derivatives is their role as inhibitors of transglutaminases (TG), particularly TG2. These enzymes are implicated in various physiological processes and pathologies, including cancer and neurodegenerative diseases.

  • Mechanism of Action : Dihydroisoxazole compounds inhibit TG2 by forming stable imino thioether complexes through halide displacement. This mechanism has been shown to effectively block the catalytic activity of TG2 in cell culture and animal models .
  • Case Studies :
    • In a study investigating the effects of dihydroisoxazole on intestinal injury induced by polyinosinic–polycytidylic acid in mice, it was observed that the compound significantly reduced tissue damage, demonstrating its therapeutic potential for inflammatory conditions .
    • Another study reported that dihydroisoxazole derivatives were well-tolerated at doses of 50 mg/kg in mice and effectively inhibited TG2 activity in vivo, suggesting their suitability as chemical probes for biological investigations .

Antitumor Activity

Dihydroisoxazole compounds have also been explored for their antitumor properties. Research indicates that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression.

  • Cytotoxicity Studies : Various dihydroisoxazole derivatives have been synthesized and screened for cytotoxic activity against different cancer cell lines. For instance, a study found that certain derivatives exhibited enhanced potency against ovarian cancer cells compared to their parent compounds .
  • Mechanistic Insights : The antitumor efficacy is often linked to the inhibition of heat shock protein 90 (Hsp90), which is overexpressed in many cancers. Dihydroisoxazole derivatives have been shown to bind to Hsp90 and inhibit its function, leading to reduced tumor cell viability .

Antimicrobial Properties

Dihydroisoxazole compounds have demonstrated promising antimicrobial activities against various bacterial strains.

  • Antibacterial Activity : A recent study synthesized several dihydroisoxazoles derived from eugenol and evaluated their antibacterial properties against standard strains such as Staphylococcus aureus and Escherichia coli. The most active compound showed significant antibacterial effects with minimal inhibitory concentrations (MICs) in the low μg/mL range .
  • Antifungal Activity : While some dihydroisoxazoles displayed antibacterial properties, their antifungal activity was less pronounced. The synthesized compounds did not show significant effects against common fungal strains like Candida species .

Antioxidant Activity

In addition to antimicrobial properties, dihydroisoxazoles have been assessed for their antioxidant capabilities.

  • Evaluation Methods : The antioxidant activity of synthesized dihydroisoxazoles was measured using spectrophotometric methods with DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that these compounds exhibited superior antioxidant activity compared to standard references like Trolox .

Pharmacokinetic Studies

Understanding the pharmacokinetics of dihydroisoxazole derivatives is crucial for evaluating their therapeutic potential.

  • Preliminary Findings : Initial pharmacokinetic analyses suggest that certain dihydroisoxazole analogues possess favorable absorption and distribution profiles, making them suitable candidates for further development as therapeutic agents .

Eigenschaften

CAS-Nummer

744198-09-2

Molekularformel

C21H22BrN3O4

Molekulargewicht

460.3 g/mol

IUPAC-Name

benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C21H22BrN3O4/c22-19-12-17(29-25-19)13-23-20(26)18(11-15-7-3-1-4-8-15)24-21(27)28-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,26)(H,24,27)/t17?,18-/m0/s1

InChI-Schlüssel

FGARZQSJAHGKBO-ZVAWYAOSSA-N

SMILES

C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Isomerische SMILES

C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Kanonische SMILES

C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

KCA075;  KCA0 75;  KCA0-75

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydroisoxazole, 1h
Reactant of Route 2
Reactant of Route 2
Dihydroisoxazole, 1h
Reactant of Route 3
Reactant of Route 3
Dihydroisoxazole, 1h
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dihydroisoxazole, 1h
Reactant of Route 5
Reactant of Route 5
Dihydroisoxazole, 1h
Reactant of Route 6
Reactant of Route 6
Dihydroisoxazole, 1h

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.